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Abstract

GNTI-122 is an investigational engineered T regulatory (Treg) cell therapy currently under
development for the treatment of type 1 diabetes (T1D). This document provides an in-depth
technical overview of the preclinical studies conducted to identify the cellular targets and
elucidate the mechanism of action of GNTI-122. The information presented herein is a
synthesis of publicly available data from peer-reviewed publications and presentations by
GentiBio, the developer of GNTI-122. This whitepaper will detail the molecular engineering of
GNTI-122, its targeted effects on the immune system, and the experimental methodologies
employed in these pivotal studies. All quantitative data are summarized in structured tables,
and key processes are visualized through signaling pathways and experimental workflow
diagrams.

Introduction to GNTI-122

GNTI-122 is an autologous cell therapy product derived from a patient's own CD4+ T cells.
These cells are engineered to become highly specific and potent Tregs, designed to restore
immune tolerance and protect the insulin-producing beta cells of the pancreas from
autoimmune destruction, which is the hallmark of T1D.[1] The core of the GNTI-122 therapeutic
strategy is to overcome the limitations of previous Treg therapies, such as lack of specificity,
instability of the Treg phenotype, and insufficient persistence in the inflammatory environment
of the pancreas.[2][3]
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Molecular Engineering of GNTI-122

The generation of GNTI-122 involves a sophisticated dual homology-directed repair (HDR)-
based genome editing process applied to bulk CD4+ T cells. This process introduces three key
features to create a stable and targeted Treg product.[2][3]

o Stable FOXP3 Expression: The master transcription factor for Treg lineage, FOXP3, is
constitutively expressed by knocking in a potent MND promoter into the endogenous FOXP3
locus. This ensures a stable Treg phenotype and function.

« Islet-Specific T Cell Receptor (TCR): A TCR specific for an islet antigen, islet-specific
glucose-6-phosphatase catalytic subunit-related protein (IGRP), is knocked into the T cell
receptor alpha constant (TRAC) locus.[4] This directs the engineered Tregs to the pancreas
and pancreatic lymph nodes, the sites of autoimmune attack in T1D.

o Chemically Inducible Signaling Complex (CISC): To enhance the persistence and function of
GNTI-122 in the IL-2 deficient environment of the diabetic pancreas, a CISC is incorporated.
This synthetic receptor provides a pro-survival and proliferative signal in response to the
administration of low doses of rapamycin.[2]

The successful dual engineering of GNTI-122 is confirmed through digital PCR to quantify the
integration of the engineered constructs at the FOXP3 and TRAC loci.

Pre-enrichment Integration  Post-enrichment
Locus

Frequency (%) Integration Frequency (%)
FOXP3 20-40 >90
TRAC 15-30 >90

Data are representative ranges
compiled from published

materials.

Target Identification and Mechanism of Action
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The primary target of GNTI-122 is the autoreactive effector T cells (Teffs) that mediate the
destruction of pancreatic beta cells in T1D. The mechanism of action of GNTI-122 is
multifaceted, involving both direct and indirect suppression of these pathogenic Teffs.

In Vitro Suppression of Effector T Cells

A series of in vitro co-culture assays were performed to demonstrate the suppressive capacity
of GNTI-122 on Teffs. These assays confirmed three key suppressive functions:

o Direct Suppression: GNTI-122 directly inhibits the proliferation of Teffs that recognize the
same islet antigen (IGRP) presented by antigen-presenting cells (APCs).

o Bystander Suppression: GNTI-122, when activated by its cognate antigen, can also
suppress the proliferation of Teffs that recognize other islet antigens.[3][4] This is a critical
function, as the autoimmune response in T1D is polyclonal.

e Polyclonal Suppression: GNTI-122 has been shown to significantly inhibit the proliferation of
a pool of Teffs specific to multiple different islet antigens.[3][4]

Table 2: In Vitro Suppression of Teff Proliferation by
GNTI-122

Assay Type Treg:Teff Ratio

Teff Proliferation Inhibition

(%)
Direct Suppression 11 >80
Bystander Suppression 1:1 40-60
Polyclonal Suppression 1:2 50-70

Data are representative ranges
compiled from published

materials.

In Vivo Efficacy in a Mouse Model of T1D

The therapeutic potential of GNTI-122 was evaluated in an adoptive transfer mouse model of
T1D. In this model, diabetes is induced in immunodeficient NOD mice by transferring
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splenocytes from diabetic NOD mice. A murine analog of GNTI-122 was then administered to
these mice. The key findings from these in vivo studies were:

e Homing to the Pancreas: The engineered Tregs trafficked to the pancreas and pancreatic
lymph nodes.

e Reduction of Insulitis: Histological analysis of the pancreas showed a significant reduction in
the infiltration of immune cells into the islets (insulitis).

o Preservation of Beta Cells: The treatment protected the insulin-producing beta cells from
destruction.

o Prevention of Diabetes: A significant portion of the treated mice remained diabetes-free.[5]

Table 3: In Vivo Efficacy of GNTI-122 Analog in a T1D
Mouse Model

Treatment Group Diabetes-Free Survival (%)
Control (Diabetic Splenocytes only) <10
GNTI-122 Analog (Day 7 post-transfer) >90
GNTI-122 Analog (Day 15 post-transfer) ~90

Data are representative ranges compiled from

published materials.[5]

Experimental Protocols
Generation of GNTI-122

The manufacturing process for GNTI-122 begins with the isolation of CD4+ T cells from a
patient's peripheral blood. These cells are then electroporated with CRISPR-Cas9
ribonucleoproteins and adeno-associated virus (AAV) vectors containing the DNA templates for
the FOXP3 promoter and the islet-specific TCR. The dual-edited cells are then enriched and
expanded. GentiBio has partnered with Forge Biologics for AAV process development and
GMP manufacturing.[6]
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Digital PCR for Transgene Integration

Genomic DNA is isolated from the engineered cells. Digital PCR is performed using specific
primers and probes for the FOXP3 and TRAC loci to quantify the percentage of alleles that
have undergone successful integration of the therapeutic transgenes.

Flow Cytometry for Treg Phenotyping

GNTI-122 cells are stained with a panel of fluorescently labeled antibodies to characterize their
phenotype. Key markers include CD4, CD25, FOXP3, and the engineered TCR. The
expression levels of these markers are quantified by flow cytometry.[4]

In Vitro Suppression Assay

Responder Teffs are labeled with a proliferation-tracking dye (e.g., CellTrace Violet). GNTI-122
cells are co-cultured with the labeled Teffs and APCs pulsed with the relevant islet antigen
peptides. After a period of incubation, the proliferation of the Teffs is measured by the dilution of
the tracking dye using flow cytometry. The percentage of suppression is calculated by
comparing the proliferation of Teffs in the presence and absence of GNTI-122.[4]

Adoptive Transfer Mouse Model of T1D

Immunodeficient NOD mice are used as recipients. Diabetogenic splenocytes from diabetic
NOD mice are injected intravenously to induce T1D.[7][8] A mouse-engineered Treg analog of
GNTI-122 is then administered intravenously. Blood glucose levels are monitored regularly to
assess the development of diabetes. At the end of the study, pancreata are harvested for
histological analysis of insulitis and beta cell mass.[9][10]

Visualizations
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Caption: GNTI-122 Manufacturing Workflow.

© 2025 BenchChem. All rights reserved.

6/9

Tech Support


https://www.benchchem.com/product/b609673?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

GNTI-122
(Engineered Treg)

TCR Engagement
(IGRP Antigen)

Antigen-Presenting Cell Suppression
(in Pancreas/LN) PP

Direct

IGRP-Specific Other Islet-Specific

Effector T Cell Effector T Cell

Destruction

Pancreatic Beta Cell

Click to download full resolution via product page

Caption: GNTI-122 Mechanism of Action.

Conclusion

The preclinical data for GNTI-122 demonstrate a well-defined mechanism of action and a
promising therapeutic potential for type 1 diabetes. The targeted engineering of autologous
CD4+ T cells has resulted in a product with stable Treg phenotype, specificity for the site of
autoimmune attack, and the ability to persist in an inflammatory environment. The in vitro and
in vivo studies provide strong evidence for the ability of GNTI-122 to suppress the pathogenic
effector T cells responsible for beta cell destruction. These findings have paved the way for the
clinical development of GNTI-122 as a novel, potentially disease-modifying therapy for T1D.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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